molecular formula C10H12N4S B5346570 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole

1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole

Cat. No. B5346570
M. Wt: 220.30 g/mol
InChI Key: AZVPFDQJBPONJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a tetrazole derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole is not fully understood. However, it is believed that the compound exerts its antimicrobial and antiviral effects by inhibiting the activity of enzymes involved in the replication of bacteria and viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause any significant adverse effects on the body. It has been found to be well-tolerated in animal studies and is not associated with any significant changes in biochemical and physiological parameters.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole in lab experiments is its low toxicity and high efficacy against various strains of bacteria and viruses. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole. One potential area of research is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of research is the optimization of its use in various applications, such as the development of new antibiotics and antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole can be achieved through various methods, including the reaction of 4-methylbenzyl chloride with sodium azide followed by the reaction of the resulting product with methyl iodide. Another method involves the reaction of 4-methylbenzylamine with carbon disulfide and sodium azide followed by the reaction with methyl iodide.

Scientific Research Applications

1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in medicine. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. Studies have shown that this compound is effective against various strains of bacteria, including MRSA and E. coli. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.

properties

IUPAC Name

1-methyl-5-[(4-methylphenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-8-3-5-9(6-4-8)7-15-10-11-12-13-14(10)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVPFDQJBPONJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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